molecular formula C8H9ClN2O2 B561326 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride CAS No. 105202-20-8

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride

Cat. No.: B561326
CAS No.: 105202-20-8
M. Wt: 200.622
InChI Key: FMFVQOXMVRDWNQ-UHFFFAOYSA-N
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Description

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a high-purity chemical building block exclusively for research applications. The benzo[b][1,4]oxazin-3(4H)-one scaffold is recognized in medicinal chemistry for its diverse biological activities. Researchers value this particular amino-functionalized derivative as a key synthetic intermediate for constructing more complex molecules. Studies on related structural analogues have identified the 2H-benzo[b][1,4]oxazin-3(4H)-one core as a promising pharmacophore with anti-cancer properties. Some derivatives have demonstrated potent anti-proliferative effects and have been investigated as a new class of anti-leukemic agents . Beyond oncology, other substituted benzoxazinones have shown significant anticonvulsant activity in maximal electroshock (MES) tests, indicating potential for central nervous system (CNS) drug discovery . Furthermore, this chemical series has been synthesized and evaluated as platelet aggregation inhibitors, showcasing its versatility in cardiovascular and metabolic disease research . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-amino-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-5-1-2-6-7(3-5)12-4-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVQOXMVRDWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Hydrogenation Protocol

In a representative procedure, 7-nitro-2H-benzo[b][1,oxazin-3(4H)-one (12 g, 61.86 mmol) is dissolved in DMF (150 mL) with 10% Pd/C (5 g). Hydrogen gas is introduced at ambient temperature and atmospheric pressure, with stirring maintained for 12–24 hours. Post-reaction filtration removes the catalyst, and the filtrate is concentrated under vacuum. Precipitation with water yields the free base, which is subsequently treated with HCl to form the hydrochloride salt. This method achieves a 68% isolated yield.

Optimized High-Pressure Conditions

Recent patents describe enhanced yields (up to 95%) using pressurized hydrogenation. For example, substituting atmospheric H₂ with 0.5–0.6 MPa H₂ at 30–60°C reduces reaction time to 2–4 hours. Post-reaction workup includes pH adjustment to neutrality, ethyl acetate extraction, and solvent evaporation. The crude product is then crystallized from hexane/water mixtures to afford the hydrochloride salt.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

CatalystH₂ PressureTemperatureTimeYieldSource
10% Pd/CAtmospheric25°C24 h68%
5% Pd/C0.5–0.6 MPa50°C3 h95%

Alternative Reduction Strategies

While catalytic hydrogenation dominates industrial workflows, alternative reductants offer flexibility for labs lacking high-pressure infrastructure.

Iron-Acetic Acid System

A two-step nitro-to-amine reduction employs iron powder in acetic acid. 7-Nitro-2H-benzo[b]oxazin-3(4H)-one is refluxed with excess Fe (5 equiv) in AcOH for 6 hours, followed by neutralization with NaHCO₃ and extraction. Although this method avoids specialized equipment, yields are modest (50–60%) due to over-reduction byproducts.

Tin(II) Chloride in Hydrochloric Acid

SnCl₂·2H₂O in concentrated HCl reduces nitro groups at 0–5°C, enabling in situ hydrochloride salt formation. After 2 hours, the mixture is diluted with ice water, and the precipitate is filtered. This method achieves 70–75% yield but generates tin waste, complicating purification.

Cyclization Pathways to the Benzoxazinone Core

For laboratories lacking nitro precursors, de novo synthesis of the benzoxazinone ring followed by functionalization provides an alternative route.

Smiles Rearrangement

The Smiles rearrangement constructs the benzoxazinone core via intramolecular nucleophilic aromatic substitution. 2-Aminophenol derivatives react with α-haloacyl halides (e.g., chloroacetyl chloride) in the presence of bases like K₂CO₃. For example, 2-amino-4-nitrophenol and chloroacetyl chloride yield 7-nitro-2H-benzo[b]oxazin-3(4H)-one, which is subsequently reduced.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A mixture of 2-aminophenol (10 mmol) and ethyl bromoacetate (12 mmol) in DMF under microwave (150°C, 20 min) affords 2H-benzo[b]oxazin-3(4H)-one derivatives in 85% yield. Nitration followed by reduction completes the synthesis.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt typically involves treating the amine with HCl gas or aqueous HCl. After dissolving the free base in anhydrous ethanol, HCl is introduced dropwise at 0°C. The precipitate is filtered, washed with cold ethanol, and dried under vacuum. Purity exceeds 97% by HPLC.

Table 2: Hydrochloride Salt Crystallization Conditions

Solvent SystemHCl SourceTemperaturePurity
Ethanol/H₂OAqueous HCl0°C97%
THFHCl gas-10°C99%

Chemical Reactions Analysis

Types of Reactions

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amino groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Uses reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often employs halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce various amino derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H8_8N2_2O2_2·HCl
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 26215-14-5

The compound features a benzoxazinone structure that is known for its biological activity. The presence of the amino group enhances its reactivity and potential for forming derivatives with improved pharmacological properties.

Antifungal Applications

Recent studies have highlighted the antifungal properties of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride derivatives. For instance:

  • Activity Against Dermatophytes : Research has demonstrated that derivatives of this compound exhibit high antifungal activity against dermatophytes such as Microsporum gypseum and Trichophyton mentagrophytes. Minimum inhibitory concentrations (MICs) were reported as low as 4 µg/mL, indicating potent antifungal effects compared to traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity of Derivatives

Compound NameMIC (µg/mL)Target Organism
7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one4Epidermophyton floccosum
Mannich Base Derivative8Microsporum gypseum
Chlorokojic Acid8Reference Compound

Antimicrobial Properties

Beyond antifungal activity, this compound has shown promise as an antimicrobial agent. A study focusing on the synthesis of derivatives indicated robust effectiveness against various bacterial strains, with some compounds demonstrating activity comparable to established antibiotics .

Table 2: Antimicrobial Efficacy

Compound NameMIC (µg/mL)Target Bacteria
Benzoxazinone Derivative<10Staphylococcus aureus
Novel Triazole Linked Benzoxazinone<5Escherichia coli

Drug Development Potential

The structural characteristics of this compound make it a candidate for further exploration in drug development. Its ability to form derivatives through various chemical reactions allows for the optimization of pharmacological properties. For example, structure-based molecular design has been employed to create novel β2_2 agonists featuring similar scaffolds, showcasing the versatility of this compound in therapeutic applications .

Case Studies and Research Findings

  • Synthesis and Evaluation of Mannich Bases : A study synthesized Mannich bases using this compound as a starting material. The derivatives were evaluated for their antifungal activity against several strains, demonstrating enhanced potency compared to the parent compound .
  • Antimicrobial Screening : A series of benzoxazinone-linked triazoles were synthesized and tested against a panel of pathogenic bacteria and fungi. The results indicated significant antimicrobial activity with MIC values suggesting that these compounds could serve as lead candidates for new antimicrobial drugs .

Mechanism of Action

The mechanism of action of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological pathways related to inflammation and bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzo[b][1,4]oxazin-3(4H)-one Derivatives

Substituent Effects on Reactivity and Properties

The benzo[b][1,4]oxazin-3(4H)-one scaffold is highly modular, with substituents at positions 6, 7, or 8 significantly altering chemical and biological properties:

Compound Name Substituents Synthesis Method Yield Key Properties/Applications References
7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride 7-NH₂·HCl Hydrogenation of nitro precursor 68–97% High solubility; drug intermediate
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one 6-Cl Reflux with Cs₂CO₃ 70% Antimicrobial activity
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one 7-Br Copper(I)-catalyzed one-pot reaction N/A Anticancer agents (in vitro)
4-Benzyl-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one 4-Benzyl, 7-Cl Alkylation with benzyl group 70% Crystallographic studies
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one 8-NH₂ Reduction of nitro derivative N/A Intermediate for TRPV1 ligands
  • Electron-Withdrawing Groups (Cl, Br, NO₂): Chloro and bromo substituents (e.g., 6-Cl, 7-Br) increase stability but reduce solubility. These derivatives are often used in antimicrobial or anticancer studies due to enhanced electrophilicity .
  • Amino Group (NH₂): The 7-amino derivative exhibits nucleophilic reactivity, enabling further functionalization (e.g., carbamate or urea formation) for drug development . The hydrochloride salt form improves bioavailability .
  • Alkyl/Aryl Substituents : Substituents like 4-benzyl () introduce steric bulk, affecting molecular conformation and crystal packing, which may influence solid-state properties and drug formulation .

Physicochemical and Crystallographic Comparisons

  • Solubility: The hydrochloride salt of the 7-amino derivative shows superior water solubility compared to neutral analogs (e.g., 7-Cl or 7-Br derivatives) .
  • Crystal Packing : Substituents influence molecular conformation. For example, the 4-benzyl-7-chloro derivative adopts an envelope conformation in the heterocyclic ring, while analogs with bulkier groups exhibit screw-boat conformations .
  • Thermal Stability : Halogenated derivatives (Cl, Br) generally exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride (CAS No. 26215-14-5) is a chemical compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 26215-14-5

Antiplatelet Activity

Recent studies have highlighted the potential of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. A series of synthesized derivatives demonstrated significant inhibitory effects on platelet aggregation, with compound 9u showing an IC50 of 9.20 μM, which is comparable to aspirin (IC50 = 7.07 μM) . Molecular docking studies indicated that these compounds could effectively bind to the GPIIb/IIIa receptor, suggesting a mechanism similar to established antiplatelet drugs.

Anticancer Properties

Research has indicated that derivatives of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit anticancer properties. For instance, some studies have reported that specific derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology. For example, some derivatives displayed IC50 values lower than that of donepezil, a standard AChE inhibitor .

Antimicrobial Activity

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have also been evaluated for their antimicrobial properties. Some compounds demonstrated significant activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Case Study 1: Platelet Aggregation Inhibition

In a study focusing on structure-activity relationships (SAR), a series of benzo[b][1,4]oxazin derivatives were synthesized and tested for their ability to inhibit platelet aggregation. The findings revealed that specific substitutions on the oxazine ring significantly enhanced inhibitory potency, suggesting a pathway for designing more effective antiplatelet agents .

Case Study 2: Neuroprotective Effects in Alzheimer's Models

A study investigating the neuroprotective effects of 7-Amino-2H-benzo[b][1,4]oxazin derivatives found that certain compounds not only inhibited AChE but also protected neuronal cells from oxidative stress-induced apoptosis in vitro. These findings support the potential use of these compounds in developing therapeutic strategies for Alzheimer's disease .

Research Findings Summary

The biological activity of this compound encompasses a range of therapeutic potentials:

Activity Mechanism IC50 Values References
AntiplateletGPIIb/IIIa receptor antagonist9.20 μM (vs aspirin)
AnticancerInduction of apoptosisVaries by derivative
NeuroprotectiveAChE inhibition< Donepezil
AntimicrobialInhibition of bacterial and fungal growthVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically starts with anthranilic acid derivatives. For example, condensation reactions with benzoyl chloride in pyridine at low temperatures (0–2°C) yield benzoxazinone scaffolds. Subsequent amination or hydrolysis steps introduce the amino group. Purity optimization involves recrystallization (ethanol/water mixtures) and chromatographic techniques (e.g., silica gel column chromatography). Confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. How can the structural identity of this compound be confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.2 ppm, oxazinone carbonyl at δ 165–170 ppm).
  • FT-IR : Identify key functional groups (e.g., C=O stretch ~1680 cm1^{-1}, NH2_2 bends ~1600 cm1^{-1}).
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store in airtight, light-protected containers at –20°C under inert gas (argon/nitrogen). Monitor stability via periodic LC-MS to detect degradation products (e.g., hydrolysis of the oxazinone ring under humid conditions) .

Advanced Research Questions

Q. How do substituent positions on the benzoxazinone core influence biological activity?

  • Methodology : Compare analogs (e.g., 6-Amino-8-chloro vs. 7-Amino-6-chloro derivatives) using in vitro assays. For instance:

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays).
  • SAR insights : Electron-withdrawing groups (e.g., Cl at position 6) enhance microbial membrane penetration, while amino groups at position 7 improve target binding (e.g., enzyme inhibition). Computational docking (AutoDock Vina) predicts interactions with bacterial dihydrofolate reductase .

Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer cells?

  • Methodology :

  • Target identification : Use pull-down assays with biotinylated probes and mass spectrometry to identify binding proteins.
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis via caspase-3 activation).
  • In vivo validation : Test efficacy in xenograft models with dose-response studies (10–50 mg/kg, IP) .

Q. How can the Smiles rearrangement be applied to synthesize novel derivatives?

  • Methodology : React the benzoxazinone core with thiols or amines under microwave irradiation (100–120°C, 30 min). Monitor intermediates via TLC and isolate products using flash chromatography. This method efficiently introduces heterocyclic substituents (e.g., pyridine rings) for enhanced bioactivity .

Q. What analytical approaches resolve contradictions in reported bioactivity data?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and solvent (DMSO concentration ≤0.1%).
  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., MTT assays with triplicate technical replicates).
  • Structural validation : Confirm batch-to-batch consistency via 1H^1H NMR and HRMS to rule out impurities .

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